Superior Src Kinase Inhibition by the 2,4-Dichloro-5-methoxyaniline Moiety vs. Unsubstituted or Mono-Substituted Anilines
The incorporation of a 2,4-dichloro-5-methoxyaniline group at the C-4 position of 3-quinolinecarbonitrile derivatives results in significantly enhanced Src kinase inhibition compared to analogs lacking this substitution pattern. In a series of 4-anilino-3-quinolinecarbonitriles, the compound containing the 2,4-dichloro-5-methoxyaniline moiety (compound 1c) and its derivatives (e.g., compound 31a) demonstrated optimal inhibition of both Src enzymatic and cellular activity [1]. The starting compound in this series, 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (1a), which lacks the 5-methoxy group, exhibited an IC₅₀ of 30 nM. In contrast, further optimized derivatives containing the 2,4-dichloro-5-methoxyaniline group, such as compound 31a, achieved an IC₅₀ of 1.2 nM [2]. This represents a 25-fold improvement in potency.
| Evidence Dimension | Src Kinase Enzymatic Activity Inhibition |
|---|---|
| Target Compound Data | Derivative containing 2,4-dichloro-5-methoxyaniline moiety (compound 31a): IC₅₀ = 1.2 nM [2] |
| Comparator Or Baseline | Derivative with 2,4-dichloroaniline (lacks 5-methoxy group, compound 1a): IC₅₀ = 30 nM [2] |
| Quantified Difference | 25-fold more potent |
| Conditions | Src kinase enzymatic assay |
Why This Matters
This 25-fold increase in potency is a critical factor for researchers developing Src kinase inhibitors, as it directly impacts the efficacy and potential therapeutic window of drug candidates.
- [1] Boschelli DH, et al. Investigation of the effect of varying the 4-anilino and 7-alkoxy groups of 3-quinolinecarbonitriles on the inhibition of Src kinase activity. Bioorg Med Chem Lett. 2003;13(21):3797-3800. View Source
- [2] Boschelli DH, et al. Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. J Med Chem. 2001;44(23):3965-3977. View Source
